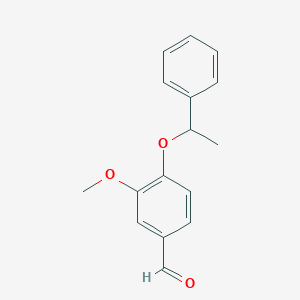
3-methoxy-4-(1-phenylethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-(1-phenylethoxy)benzaldehyde, commonly known as MPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEB is a selective agonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Mechanism of Action
MPEB acts as a positive allosteric modulator of 3-methoxy-4-(1-phenylethoxy)benzaldehyde, which enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the CNS. This leads to the activation of downstream signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.
Biochemical and Physiological Effects:
MPEB has been shown to have various biochemical and physiological effects in preclinical models. MPEB has been shown to enhance long-term potentiation (LTP), a cellular mechanism of learning and memory, in the hippocampus, a brain region involved in memory formation. MPEB has also been shown to reduce anxiety-like behavior in preclinical models, suggesting its potential as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
MPEB has several advantages as a research tool for studying 3-methoxy-4-(1-phenylethoxy)benzaldehyde function and its potential therapeutic applications. MPEB is a highly selective agonist of this compound, which allows for precise modulation of the receptor's activity. However, MPEB has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on MPEB and its potential therapeutic applications. One area of interest is the role of 3-methoxy-4-(1-phenylethoxy)benzaldehyde in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MPEB has been shown to have neuroprotective effects in preclinical models of these diseases, suggesting its potential as a disease-modifying agent. Another area of interest is the development of more potent and selective this compound modulators based on the structure of MPEB. These compounds could have improved pharmacological properties and therapeutic potential.
Synthesis Methods
MPEB can be synthesized using a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenylethanol under acidic conditions, followed by oxidation with Jones reagent. The final product is purified using column chromatography to obtain pure MPEB.
Scientific Research Applications
MPEB has been extensively studied in preclinical models for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases. MPEB has been shown to modulate the activity of 3-methoxy-4-(1-phenylethoxy)benzaldehyde, which is involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability.
Properties
IUPAC Name |
3-methoxy-4-(1-phenylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(14-6-4-3-5-7-14)19-15-9-8-13(11-17)10-16(15)18-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZIPIJZZFPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

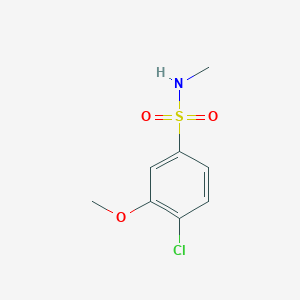
![ethyl 4-phenyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939351.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4939363.png)
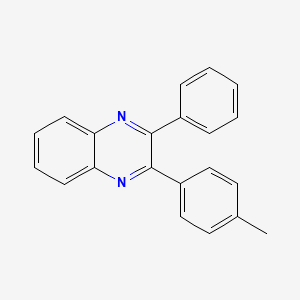
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)
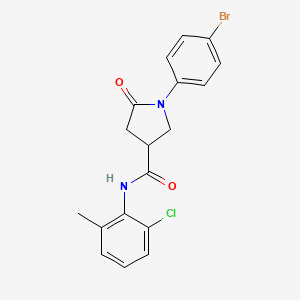
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4939384.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)

![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide](/img/structure/B4939420.png)
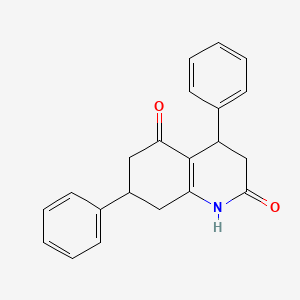
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipiperidine](/img/structure/B4939434.png)
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
